11-Dodecyn-4-one, 1-(acetyloxy)-
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Overview
Description
11-Dodecyn-4-one, 1-(acetyloxy)- is an organic compound with the molecular formula C14H22O3 It is a derivative of dodecyn, featuring an acetyloxy group at the first position and a ketone group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 11-dodecyn-1-ol with acetic anhydride in the presence of a catalyst to form the acetyloxy derivative. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
11-Dodecyn-4-one, 1-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Dodecyn-4-one, 1-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Dodecyn-4-one, 1-(acetyloxy)- involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. The ketone group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
11-Dodecen-1-yl acetate: Similar in structure but with a double bond instead of a triple bond.
Dodec-10-yn-1-ol: Features a hydroxyl group instead of a ketone and acetyloxy group.
Properties
CAS No. |
667888-70-2 |
---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4-oxododec-11-ynyl acetate |
InChI |
InChI=1S/C14H22O3/c1-3-4-5-6-7-8-10-14(16)11-9-12-17-13(2)15/h1H,4-12H2,2H3 |
InChI Key |
XMLGNVODRBURFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC(=O)CCCCCCC#C |
Origin of Product |
United States |
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